molecular formula C6H4N4O3 B2953062 4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid CAS No. 1211494-01-7

4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

Cat. No.: B2953062
CAS No.: 1211494-01-7
M. Wt: 180.123
InChI Key: KBHSMFJOBXYCNF-UHFFFAOYSA-N
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Description

4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid typically involves the cyclization of pyrazolylhydrazones. One common method includes heating ethyl pyrazolylhydrazonocyanoacetate in glacial acetic acid . The reaction conditions often involve controlling the pH and solvent to optimize the yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolotriazine oxides, while reduction can produce dihydropyrazolotriazines.

Scientific Research Applications

4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid stands out due to its specific hydroxyl and carboxylic acid functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-5-4(6(12)13)9-8-3-1-2-7-10(3)5/h1-2,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNRPIPNGDLAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NN=C(C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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